3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, or DMPMPC for short, is an organic compound commonly used in scientific research. It is a derivative of pyrazole, a heterocyclic aromatic compound with a five-member ring structure containing three nitrogen atoms. DMPMPC is a colorless solid at room temperature and has a melting point of 102°C and a boiling point of 198°C. It is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate.
Scientific Research Applications
Antimycobacterial Activity
Pyrazoles have garnered attention for their antimycobacterial properties. This compound may exhibit inhibitory effects against mycobacterial strains, making it a potential candidate for novel antimycobacterial drugs .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Pyrazoles, including our compound of interest, have been investigated for their anti-inflammatory activity. They may modulate inflammatory pathways, making them valuable in drug development .
Anticancer Properties
Cancer research often explores novel compounds with potential anticancer effects. Our pyrazole derivative could be a promising candidate. It might interfere with cancer cell growth, apoptosis, or angiogenesis, contributing to cancer therapy .
Antimicrobial and Antibacterial Applications
Pyrazoles have demonstrated antimicrobial and antibacterial activities. Our compound could be effective against various pathogens, including bacteria. Such properties are essential in the fight against infectious diseases .
Herbicide and Fungicide Potential
Beyond health applications, pyrazoles find use in agriculture. They serve as herbicides and fungicides, protecting crops from weeds and fungal infections. Our compound might contribute to sustainable agriculture practices .
Insecticidal Properties
Insecticides play a crucial role in pest control. Pyrazoles have been explored as insecticidal agents. Our compound could potentially disrupt insect nervous systems, making it valuable in pest management .
Organic Synthesis Precursor
Pyrazoles serve as versatile building blocks in organic synthesis. Our compound, with its unique structure, could be a valuable precursor for synthesizing more complex molecules. Researchers often use pyrazoles to create diverse chemical entities .
Heterocyclic Amino Acid Precursor
Lastly, our compound’s oxazolinic nature makes it an intriguing precursor for heterocyclic amino acids. These amino acids play essential roles in biochemistry and drug design. Understanding their synthesis pathways is crucial for advancing pharmaceutical science .
Mechanism of Action
Target of Action
The compound 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3,5-Dimethyl-1-o-tolyl-1H-pyrazole-4-carbaldehyde, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to be effective against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that results in potent antileishmanial and antimalarial activities . The compound’s interaction with its targets leads to changes that inhibit the growth of the pathogens .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, leading to its antileishmanial and antimalarial effects .
properties
IUPAC Name |
3,5-dimethyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-6-4-5-7-13(9)15-11(3)12(8-16)10(2)14-15/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWICIXTAYJZCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde |
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